molecular formula C13H10ClFO B6380925 2-Chloro-4-(2-fluoro-4-methylphenyl)phenol, 95% CAS No. 1261942-08-8

2-Chloro-4-(2-fluoro-4-methylphenyl)phenol, 95%

Cat. No. B6380925
CAS RN: 1261942-08-8
M. Wt: 236.67 g/mol
InChI Key: FXXXFJBLSCLTJB-UHFFFAOYSA-N
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Description

2-Chloro-4-(2-fluoro-4-methylphenyl)phenol, 95% (2C4FMPP95) is an organic compound that has a variety of applications in the laboratory. It is a white crystalline solid with a melting point of 132-135°C and a purity of 95%. 2C4FMPP95 is used in the synthesis of various organic molecules and is a key intermediate in the production of pharmaceuticals and other compounds. It is also used as a catalyst in the synthesis of heterocyclic compounds.

Mechanism of Action

2-Chloro-4-(2-fluoro-4-methylphenyl)phenol, 95% acts as a catalyst in the synthesis of heterocyclic compounds by forming a reactive intermediate, which is then attacked by the nucleophile. The reaction proceeds through a series of steps, including the formation of a cationic intermediate, which is then attacked by the nucleophile. The resulting product is then deprotonated to form the desired product.
Biochemical and Physiological Effects
2-Chloro-4-(2-fluoro-4-methylphenyl)phenol, 95% has no known biochemical or physiological effects. It is not known to be toxic or to interact with any biological molecules.

Advantages and Limitations for Lab Experiments

2-Chloro-4-(2-fluoro-4-methylphenyl)phenol, 95% has several advantages in laboratory experiments. It is a highly pure compound, with a purity of 95%, and is relatively inexpensive. Additionally, it is a versatile compound, as it can be used in a variety of synthetic reactions and is a key intermediate in the production of pharmaceuticals and other compounds. However, it is important to note that 2-Chloro-4-(2-fluoro-4-methylphenyl)phenol, 95% is a highly reactive compound and must be handled with care.

Future Directions

Future research on 2-Chloro-4-(2-fluoro-4-methylphenyl)phenol, 95% could focus on its use in the synthesis of novel compounds, such as polymers and pharmaceuticals. Additionally, further research could be conducted on the mechanism of action of 2-Chloro-4-(2-fluoro-4-methylphenyl)phenol, 95% and its potential applications in the development of new drugs or other compounds. Finally, research could be conducted to explore the potential toxicity of 2-Chloro-4-(2-fluoro-4-methylphenyl)phenol, 95% and its potential interactions with biological molecules.

Synthesis Methods

2-Chloro-4-(2-fluoro-4-methylphenyl)phenol, 95% is synthesized via a two-step process. The first step involves the reaction of 4-methylphenol with 2-fluorobenzoyl chloride in the presence of a base, such as pyridine, to form 2-chloro-4-(2-fluoro-4-methylphenyl)phenol. The second step is the purification of the product by recrystallization from a suitable solvent.

Scientific Research Applications

2-Chloro-4-(2-fluoro-4-methylphenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of heterocyclic compounds, such as quinazolinones and quinazolinones derivatives. It has also been used in the synthesis of a variety of pharmaceuticals, such as antibiotics, antifungals, and antivirals. Additionally, 2-Chloro-4-(2-fluoro-4-methylphenyl)phenol, 95% has been used in the synthesis of organic polymers, such as polyurethane and polycarbonate.

properties

IUPAC Name

2-chloro-4-(2-fluoro-4-methylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFO/c1-8-2-4-10(12(15)6-8)9-3-5-13(16)11(14)7-9/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXXXFJBLSCLTJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=C(C=C2)O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30685889
Record name 3-Chloro-2'-fluoro-4'-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30685889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(2-fluoro-4-methylphenyl)phenol

CAS RN

1261942-08-8
Record name 3-Chloro-2'-fluoro-4'-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30685889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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